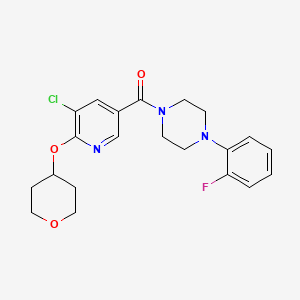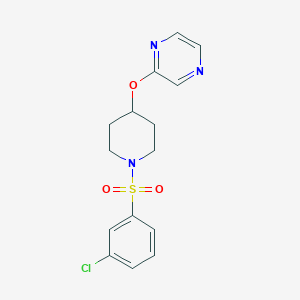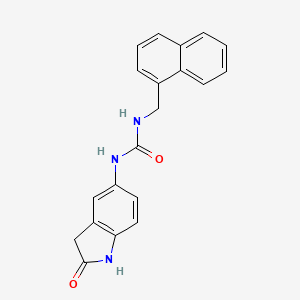![molecular formula C26H18ClN5O6 B2923715 N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-93-9](/img/no-structure.png)
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18ClN5O6 and its molecular weight is 531.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Research on related compounds has explored various synthesis techniques. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one involves reactions of anthranilamide with isocyanates, demonstrating complex synthetic routes for similar compounds (Chern et al., 1988).
- Chemical Characterization : The synthesized compounds in this domain are often characterized using various techniques like IR, NMR, and mass spectral data. This approach was used in the study of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, showcasing the importance of detailed chemical analysis (Gobinath et al., 2015).
Biological Applications
- Anticancer Potential : The synthesis and evaluation of quinazolinone-1, 3, 4-oxadiazole derivatives reveal their potential in anticancer activities. For instance, certain derivatives showed remarkable cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of these compounds (Hassanzadeh et al., 2019).
- Anticonvulsant Activity : Studies on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives indicate their relevance in anticonvulsant research. These compounds were synthesized and evaluated for their affinity to GABAergic biotargets, although they did not show significant anticonvulsant activity (El Kayal et al., 2022).
- Antibacterial and Antifungal Activities : Some quinazolin-4(3H)-one derivatives exhibit promising antibacterial and antifungal activities, which are evaluated through in vitro screenings. This suggests their potential use in developing new antimicrobial agents (Patel et al., 2010).
Molecular Modeling and Drug Design
- Molecular Docking Studies : The design and synthesis of α-aminophosphonates based quinazolinone moiety involve molecular modeling and docking studies. This research highlights the role of computational techniques in understanding the drug-receptor interactions and optimizing potential drug candidates (Awad et al., 2018).
Potential for H1-Antihistaminic Agents
- Development of Antihistamines : Quinazolinone derivatives have been studied for their H1-antihistaminic activity. Various synthesized compounds in this category have shown promising results in protecting against histamine-induced bronchospasm, indicating their potential as new H1-antihistaminic agents (Alagarsamy et al., 2008).
Propiedades
Número CAS |
894930-93-9 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide |
Fórmula molecular |
C26H18ClN5O6 |
Peso molecular |
531.91 |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
Clave InChI |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2923632.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2923635.png)
![4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid](/img/structure/B2923636.png)
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)




